molecular formula C4H5N3O2 B1421496 Oxazole-4-carbohydrazide CAS No. 885274-12-4

Oxazole-4-carbohydrazide

Cat. No. B1421496
M. Wt: 127.1 g/mol
InChI Key: BJKXXQQGEZGQSQ-UHFFFAOYSA-N
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Description

Oxazole-4-carbohydrazide (OC) is an organic compound composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a heterocyclic compound, meaning it contains a ring structure with at least one atom of a different element. OC is a versatile compound that has many applications in the field of scientific research. It is a valuable tool in the synthesis of compounds, and can be used to study the biochemical and physiological effects of compounds in a laboratory setting.

Scientific Research Applications

Synthesis and Catalysis

Oxazole-4-carbohydrazide is employed in the synthesis of oxazole derivatives through multicomponent reactions. This process is notable for occurring under solvent-free conditions at room temperature, making it environmentally friendly. The synthesized oxazoles find applications in various fields due to their versatility and efficacy (Ghasemi, 2018).

Antioxidant and Antitumor Activities

Research has shown that oxazole-4-carbohydrazide derivatives exhibit significant antioxidant and antitumor activities. These properties are harnessed in the development of new therapeutic agents for treating various diseases, highlighting the compound's potential in medicinal chemistry (El Sadek et al., 2014).

Antimicrobial Activity

Oxazole-4-carbohydrazide derivatives have been synthesized and shown to possess notable antibacterial and antifungal properties. This makes them promising candidates for developing new antimicrobial agents, particularly against specific strains like Staphylococcus aureus (Tiperciuc et al., 2012).

Coordination Chemistry

In coordination chemistry, oxazole ligands, including oxazole-4-carbohydrazide, are utilized as chiral auxiliaries in asymmetric syntheses. These compounds offer versatile ligand design and ease of synthesis, making them valuable in producing chiral compounds (Gómez et al., 1999).

Drug Discovery

Oxazole-based compounds, including oxazole-4-carbohydrazide, are pivotal in drug discovery, exhibiting diverse biological activities. They are used in creating drugs for various ailments, from infectious diseases to cancer, showcasing their wide potential as medicinal agents (Zhang et al., 2018).

Photo-Oxidation Studies

Oxazole-4-carbohydrazide plays a role in studying photo-oxidation processes. It helps understand the reaction kinetics with singlet oxygen, crucial in understanding its applications in photochemistry and the development of photoactive materials (Zeinali et al., 2020).

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future design of isoxazoles as drug molecules is a topic of ongoing research .

properties

IUPAC Name

1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXXQQGEZGQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678468
Record name 1,3-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carbohydrazide

CAS RN

885274-12-4
Record name 4-Oxazolecarboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-12-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID80678468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole-4-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
X Guo, H Han, Y Xing, G Zhang - Journal of Molecular Liquids, 2023 - Elsevier
… (naphthalen-1-yl)oxazole-4-carbohydrazide (G3) was constructed and synthesized through the reaction of 5-(naphthalen-1-yl)oxazole-4-carbohydrazide with 2,3-dihydrobenzaldehyde, …
Number of citations: 0 www.sciencedirect.com
P Płoszaj, A Junka, B Szponar… - Acta Poloniae …, 2018 - bibliotekanauki.pl
… dene)-1,2-oxazole-4-carbohydrazide) and 2g (5-amino-Ní-((E)-(2,4-dichlorophenyl)-methylidene)-3-methyl1,2-oxazole-4-carbohydrazide) revealed minimum inhibitory concentration at …
Number of citations: 2 bibliotekanauki.pl
M Mączyński, S Borska, K Mieszała, M Kocięba… - Molecules, 2018 - mdpi.com
… N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide … ,2-oxazole-4-carbohydrazide in the reaction of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with …
Number of citations: 9 www.mdpi.com
X Guo, J Wu, H Han, Y Xing, Y Liu, K Wei… - … of Photochemistry and …, 2022 - Elsevier
… -1-yl)oxazole-4-carbohydrazide (G2) was designed and synthesized by condensation from 4-(diethylamino)-2-hydroxybenzaldehyde and 5-(naphthalen-1-yl)oxazole-4-carbohydrazide. …
Number of citations: 4 www.sciencedirect.com
Y Liu, F Yang, K Wei, M Kang, P Liu, X Yang… - … of Photochemistry and …, 2023 - Elsevier
… A new fluorescent chemosensor P from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde was designed and synthesized for sequential detection of In 3+ …
Number of citations: 5 www.sciencedirect.com
Y Liu, F Yang, K Wei, M Kang, P Liu, X Yang… - … Recognition of In3+ … - papers.ssrn.com
… A new fluorescent chemosensor P from 5-(thiophen-2-yl)oxazole-4carbohydrazide and 4-diethylaminosalicylaldehyde was designed and synthesized for sequential detection of In3+ …
Number of citations: 0 papers.ssrn.com
X Guo, C Guo, Y Xing, Y Liu, K Wei, M Kang… - … of Photochemistry and …, 2022 - Elsevier
… -(naphthalen-1-yl)oxazole-4-carbohydrazide (G1) was designed and prepared based on a condensation of 5-(naphthalen-1-yl)oxazole-4-carbohydrazide with salicylaldehyde. G1 gave …
Number of citations: 11 www.sciencedirect.com
Y Liu, H Cui, K Wei, M Kang, P Liu, X Yang… - … Acta Part A: Molecular …, 2023 - Elsevier
… A new Schiff base sensor (E)-N'-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)-5-(thiophen-2-yl)oxazole-4-carbohydrazide (TOQ) was synthesized and …
Number of citations: 2 www.sciencedirect.com
Y Liu, H Cui, K Wei, M Kang, P Liu, X Yang… - … Sensor for Monitoring … - papers.ssrn.com
… A new Schiff base sensor (E)-N'-((8-hydroxy-2,3,6,7-tetrahydro-1H,5Hpyrido[3,2,1-ij]quinolin-9-yl)methylene)-5-(thiophen-2-yl)oxazole-4-carbohydrazide (TOQ) was synthesized and …
Number of citations: 0 papers.ssrn.com
M Zimecki, U Bąchor, M Mączyński - Molecules, 2018 - mdpi.com
… of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide with ethyl orthoformate [11]. The compounds … In a parallel study [15], effects of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide on …
Number of citations: 79 www.mdpi.com

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